![molecular formula C22H18ClN5O3S B2811102 methyl 2-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896309-32-3](/img/structure/B2811102.png)
methyl 2-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds structurally related to methyl 2-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate have potential applications in enzyme inhibition, specifically targeting lipase and α-glucosidase enzymes. These compounds are synthesized and assessed for their enzyme inhibitory activities, showing significant potential as therapeutic agents for conditions where enzyme modulation is beneficial (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Properties
Structural analogs of the molecule have been synthesized and tested for their antimicrobial properties. These compounds show promising activity against various bacteria and fungi, indicating their potential use in combating microbial infections. The antimicrobial effectiveness of these compounds suggests their potential utility in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Pharmacological Properties
Compounds with a similar structure have been synthesized and studied for their pharmacological properties. These compounds have been tested on the central nervous system (CNS) in mice, indicating their potential for the development of CNS-targeted therapies. This research opens up avenues for the use of these compounds in neurological and psychiatric disorder treatments (Maliszewska-Guz et al., 2005).
Anticancer Properties
Certain derivatives structurally related to the chemical have shown anticancer properties. These compounds have been evaluated against various cancer cell lines, demonstrating effectiveness in inhibiting the growth of certain cancer types. This indicates the potential application of these compounds in developing anticancer therapies (Ostapiuk, Matiychuk, & Obushak, 2015).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, some pyrrole-containing compounds have been found to exhibit a broad range of biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal and analgesic activity .
Future Directions
The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if it exhibits promising biological activity, future research could focus on optimizing its structure for increased potency and selectivity, or investigating its mechanism of action .
properties
IUPAC Name |
methyl 2-[[2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3S/c1-31-21(30)17-6-2-3-7-18(17)24-19(29)14-32-22-26-25-20(15-8-10-16(23)11-9-15)28(22)27-12-4-5-13-27/h2-13H,14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFVQULOWDQUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate |
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